1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide
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Overview
Description
1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with carboxyethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diphenylimidazole with ethyl chloroacetate, followed by oxidation to introduce the 3-oxide functionality. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the 3-oxide group to a hydroxyl group.
Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazole derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of biochemical pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
- 1-(1-Carboxyethyl)-1H-benzotriazole 3-oxide
- 1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide
Comparison: 1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is unique due to the presence of diphenyl groups, which can enhance its stability and biological activity compared to similar compounds
Properties
IUPAC Name |
2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13(18(21)22)19-12-20(23)17(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-13H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKVTHGWGIJBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=[N+](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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